4-Ethoxy-2-methylbenzofuran-6-carboxylic acid
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Overview
Description
4-Ethoxy-2-methylbenzofuran-6-carboxylic acid is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-methylbenzofuran-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the construction of the benzofuran ring through a unique free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds . This method offers high yields and fewer side reactions, making it suitable for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methylbenzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions may yield various substituted benzofuran derivatives .
Scientific Research Applications
4-Ethoxy-2-methylbenzofuran-6-carboxylic acid has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Ethoxy-2-methylbenzofuran-6-carboxylic acid can be compared with other benzofuran derivatives, such as:
- 2-Methylbenzofuran-6-carboxylic acid
- 4-Ethoxybenzofuran-6-carboxylic acid
- 2-Methyl-4-ethoxybenzofuran
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-ethoxy-2-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-3-15-10-5-8(12(13)14)6-11-9(10)4-7(2)16-11/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
CNWDFWMJWCHQEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC2=C1C=C(O2)C)C(=O)O |
Origin of Product |
United States |
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